4-(Azepan-1-ylsulfonyl)benzoyl chloride
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Overview
Description
4-(Azepan-1-ylsulfonyl)benzoyl chloride is a chemical compound with the molecular formula C12H16ClNO4S2. It is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azepan-1-ylsulfonyl)benzoyl chloride typically involves the reaction of 4-sulfamoylbenzoic acid with thionyl chloride, followed by the introduction of azepane. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods involve the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(Azepan-1-ylsulfonyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-(Azepan-1-ylsulfonyl)benzoic acid.
Reduction: It can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols.
Solvents: Anhydrous solvents like dichloromethane or toluene.
Catalysts: Acid or base catalysts depending on the reaction.
Major Products Formed
Substituted Benzoyl Compounds: Formed through substitution reactions.
4-(Azepan-1-ylsulfonyl)benzoic Acid: Formed through hydrolysis.
Scientific Research Applications
4-(Azepan-1-ylsulfonyl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Azepan-1-ylsulfonyl)benzoyl chloride involves its reactivity with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(Azepan-1-ylsulfonyl)benzenesulfonyl chloride
- 4-(Azepan-1-ylsulfonyl)benzoic Acid
- 4-(Azepan-1-ylsulfonyl)benzamide
Uniqueness
4-(Azepan-1-ylsulfonyl)benzoyl chloride is unique due to its specific reactivity and the ability to form a wide range of substituted products. Its structure allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c14-13(16)11-5-7-12(8-6-11)19(17,18)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMVCZXBPXRLFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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